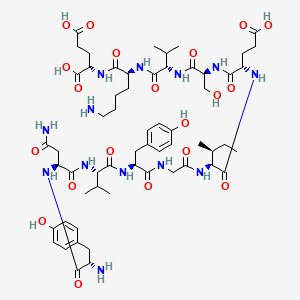
pep2-SVKE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pep2-SVKE is inactive control peptide analog of pep2-SVKI, and an inhibitor peptide that corresponds the C-terminus of the GluA2 AMPA receptor subunit.
Applications De Recherche Scientifique
Scientific Research Applications
-
Neuroscience Studies :
- Control for Peptide Inhibition : In experiments where Pep2-SVKI is used to inhibit GluA2 interactions, Pep2-SVKE serves as a baseline to evaluate changes in synaptic transmission without the confounding effects of PDZ disruption.
- Understanding Synaptic Plasticity : By comparing results from experiments using both peptides, researchers can better understand how alterations in AMPA receptor trafficking influence long-term potentiation and long-term depression.
-
Pharmacological Investigations :
- Drug Development : The characterization of this compound aids in the development of new pharmacological agents targeting AMPA receptors by providing insights into how these receptors can be modulated without disrupting critical protein interactions.
-
Behavioral Studies :
- Addiction Research : In studies examining drug-seeking behavior, this compound has been used to assess the role of AMPA receptor trafficking in addiction pathways without influencing the underlying mechanisms that lead to reinstatement of drug-seeking behavior.
Case Study 1: Role in Addiction Mechanisms
In a study investigating cocaine-induced reinstatement of drug-seeking behavior, researchers microinjected either Pep2-SVKI or this compound into the nucleus accumbens. The results indicated that while Pep2-SVKI significantly affected glutamate transmission and reinstatement behavior, this compound did not alter these parameters, confirming its role as a control peptide .
Case Study 2: Synaptic Transmission Analysis
Another study utilized synaptosomes treated with either Pep2-SVKI or this compound to analyze AMPA receptor-mediated glutamate release. The findings demonstrated that only the active peptide (Pep2-SVKI) enhanced glutamate release, further validating the use of this compound as a non-active control in synaptic studies .
Summary Table: Biological Activities and Effects
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Control for PDZ Interaction | No effect on GluA2 binding | Does not disrupt GluA2-PICK1 interaction |
| Baseline for Synaptic Transmission Studies | Provides comparative data | Allows differentiation between active and inactive peptides |
| Assessment in Drug-Seeking Behavior | No influence on reinstatement | Serves as a control in behavioral experiments |
Propriétés
Numéro CAS |
1315378-76-7 |
|---|---|
Formule moléculaire |
C59H89N13O20 |
Poids moléculaire |
1300.43 |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1 |
Clé InChI |
AHURAWWDQDDHNP-OIKDQGPWSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Apparence |
White lyophilised solid |
Pureté |
>98 % |
Séquence |
YNVYGIESVKE |
Stockage |
-20°C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















